molecular formula C13H12FNO2 B7475002 N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide

N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide

Cat. No.: B7475002
M. Wt: 233.24 g/mol
InChI Key: WIRAJSRLENVDSB-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a fluorophenyl group attached to a furan ring through a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide typically involves the reaction of 2-fluorobenzylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and various substituted fluorophenyl derivatives .

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The furan ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluorophenyl)methyl]-N-methylbenzamide
  • N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
  • N-[(2-fluorophenyl)methyl]-N-methylpyrrole-2-carboxamide

Uniqueness

N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide stands out due to its unique combination of a fluorophenyl group and a furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRAJSRLENVDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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